Tridemorph

Catalog No.
S1539600
CAS No.
81412-43-3
M.F
C19H39NO
M. Wt
297.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tridemorph

CAS Number

81412-43-3

Product Name

Tridemorph

IUPAC Name

2,6-dimethyl-4-tridecylmorpholine

Molecular Formula

C19H39NO

Molecular Weight

297.5 g/mol

InChI

InChI=1S/C19H39NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-20-16-18(2)21-19(3)17-20/h18-19H,4-17H2,1-3H3

InChI Key

YTOPFCCWCSOHFV-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCN1CC(OC(C1)C)C

Synonyms

Calixin, tridemorph, tridemorph, (cis)-isomer, tridemorph, (trans)-isomer

Canonical SMILES

CCCCCCCCCCCCCN1CC(OC(C1)C)C

The exact mass of the compound Tridemorph is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 232676. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Morpholines - Supplementary Records. It belongs to the ontological category of tertiary amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Agrochemicals -> Fungicides. However, this does not mean our product can be used or applied in the same or a similar way.

Tridemorph (CAS 81412-43-3) is a systemic morpholine-class fungicide and a highly specific biochemical inhibitor of the fungal ergosterol biosynthesis pathway. Unlike broad-spectrum triazoles that target 14α-demethylase (ERG11), Tridemorph primarily disrupts post-squalene sterol modification by inhibiting sterol Δ8→Δ7-isomerase (ERG2). Commercially and technically, it is supplied as a reaction mixture of 4-alkyl-2,6-dimethylmorpholines, where the alkyl chain comprises C11–C14 homologues (predominantly 60–70% tridecyl)[1]. This specific homologue distribution dictates its lipophilicity, systemic mobility in the xylem, and formulation characteristics in emulsifiable concentrates. Its primary procurement value lies in its ability to break resistance in fungal strains adapted to Demethylation Inhibitors (DMIs) and its utility as a highly selective probe for ERG2 in lipidomic research[2].

Substituting Tridemorph with other morpholines (like Fenpropimorph) or triazoles (like Tebuconazole) fundamentally alters both the biochemical target profile and the physical formulation behavior. While Fenpropimorph is a potent dual-inhibitor of both ERG2 (Δ8→Δ7-isomerase) and ERG24 (Δ14-reductase), Tridemorph is highly selective for the isomerase, making it the required choice for assays requiring specific Δ8-sterol accumulation without confounding reductase inhibition [1]. Furthermore, against broad-spectrum triazoles, Tridemorph exhibits a highly polarized efficacy profile—providing near-complete control of powdery mildew while lacking efficacy against Septoria species [2]. Finally, because Tridemorph is a C11-C14 homologue mixture rather than a single defined molecule, substituting it with a pure single-molecule morpholine alters the partition coefficient and leaf-surface penetration dynamics, requiring complete reformulation of the end product [3].

High-Affinity, Single-Target Selectivity for ERG2 Isomerase

In cell-free enzyme systems and yeast binding assays, Tridemorph demonstrates high affinity for the sterol Δ8→Δ7-isomerase (ERG2), displacing radioligands with a Ki of 0.09 nM [1]. While the related morpholine Fenpropimorph acts as a dual-inhibitor of both ERG2 and ERG24 (Δ14-reductase), Tridemorph is highly selective for the isomerase step[2]. This single-target selectivity ensures the specific accumulation of Δ8-sterols without the confounding accumulation of Δ14-sterols seen with dual inhibitors.

Evidence DimensionEnzyme target selectivity and affinity (Ki)
Target Compound DataTridemorph selectively inhibits ERG2 (Ki = 0.09 nM) with minimal ERG24 dual-inhibition.
Comparator Or BaselineFenpropimorph acts as a potent dual-inhibitor of both ERG2 and ERG24.
Quantified DifferenceTridemorph provides single-target (isomerase) resolution, whereas Fenpropimorph provides dual-target (isomerase + reductase) blockade.
ConditionsCell-free enzyme systems from Saccharomyces cerevisiae and radioligand displacement assays.

For researchers mapping the ergosterol pathway or screening for ERG2-specific vulnerabilities, Tridemorph is the required probe to isolate the isomerization step from the reduction step.

Pathogen-Specific Efficacy Profile (Powdery Mildew vs. Septoria)

Field efficacy data highlights Tridemorph's specialized pathogen profile compared to broad-spectrum Demethylation Inhibitors (DMIs). In winter wheat trials, Tridemorph provided >90% control of powdery mildew (Erysiphe graminis) but demonstrated <10% control on Septoria spp. [1]. In contrast, the triazole Tebuconazole provided >70% control of Septoria alongside powdery mildew control[1]. This polarized efficacy confirms Tridemorph as a targeted agent rather than a broad-spectrum preventative.

Evidence DimensionDisease control efficacy (%)
Target Compound DataTridemorph: >90% control of powdery mildew; <10% control of Septoria.
Comparator Or BaselineTebuconazole: Broad-spectrum control including >70% efficacy against Septoria.
Quantified Difference>80% efficacy gap between pathogen targets for Tridemorph, compared to the broad-spectrum baseline of Tebuconazole.
ConditionsIn vivo field applications on winter wheat (Zadoks 31-59).

Agricultural buyers and formulators must procure Tridemorph specifically for targeted powdery mildew outbreaks or as a mixing partner, rather than relying on it for broad-spectrum foliar disease management.

Technical Mixture Composition and Formulation Lipophilicity

Unlike single-molecule active ingredients, technical-grade Tridemorph (CAS 81412-43-3) is synthesized and standardized as a reaction mixture of 4-alkyl-2,6-dimethylmorpholines. The alkyl chain is a specific distribution of C11 to C14 homologues, of which 60% to 70% is the 4-tridecyl (C13) component [1]. This multi-homologue profile creates a broader melting range and a distinct partition coefficient compared to pure single-molecule comparators like Fenpropimorph. The specific C11-C14 distribution directly affects its performance in Emulsifiable Concentrate (EC) formulations, influencing both droplet spread on hydrophobic leaf surfaces and systemic uptake into the xylem [1].

Evidence DimensionActive ingredient homologue distribution
Target Compound DataTridemorph: C11-C14 alkyl homologue mixture (60-70% C13).
Comparator Or BaselineFenpropimorph: Single defined molecular structure.
Quantified DifferenceComplex multi-homologue lipophilicity vs. single-molecule physical properties.
ConditionsTechnical grade active ingredient specification for commercial formulation.

Procurement teams sourcing technical active ingredients must account for this homologue distribution, as substituting with a single-molecule analog will drastically alter the formulation's emulsion stability and cuticular penetration.

Selective Probing of Fungal Sterol Δ8→Δ7-Isomerase (ERG2)

Because Tridemorph strongly favors the inhibition of ERG2 over ERG24, it is a highly specific biochemical tool for lipidomic studies requiring the targeted accumulation of Δ8-sterols (e.g., fecosterol). It allows researchers to isolate the isomerization step without the confounding Δ14-sterol accumulation caused by dual-inhibitors like Fenpropimorph [1].

Resistance-Breaking Tank Mixes for Powdery Mildew

Due to its distinct mechanism of action and >90% efficacy against Erysiphe species, Tridemorph is suited for co-formulation with triazoles (e.g., Tebuconazole). It is procured to break resistance in DMI-resistant powdery mildew strains, providing targeted control where broad-spectrum agents fail [2].

Emulsifiable Concentrate (EC) Fungicide Manufacturing

The C11-C14 multi-homologue nature of technical Tridemorph provides distinct lipophilic properties that alter cuticular penetration. Industrial formulators procure this specific CAS (81412-43-3) to leverage its mixture-driven partition coefficient, managing the spread and systemic xylem uptake of EC formulations on hydrophobic leaf surfaces [3].

Physical Description

Solid

XLogP3

6.9

Melting Point

25°C

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H360D ***: May damage the unborn child [Danger Reproductive toxicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

81412-43-3
24602-86-6

Wikipedia

2,6-dimethyl-4-tridecylmorpholine

Use Classification

Agrochemicals -> Fungicides

Dates

Last modified: 08-15-2023

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